2-Propanone, 1,3-bis(methylthio)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propanone, 1,3-bis(methylthio)- can be synthesized through several methods. One common approach involves the reaction of 2-propanone with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the methylthiol groups replace the hydrogen atoms on the central carbon atom of the propanone.
Industrial Production Methods
In industrial settings, the production of 2-propanone, 1,3-bis(methylthio)- typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1,3-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol derivatives.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, meta-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products
Oxidation: Sulfoxides and sulfones are the major products formed.
Reduction: Thiol derivatives are obtained.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Propanone, 1,3-bis(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 2-Propanone, 1,3-bis(methylthio)- involves its interaction with molecular targets through its methylthio groups. These groups can participate in nucleophilic and electrophilic reactions, leading to the formation of various intermediates and products. The pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(methylthio)propane: Similar structure but with a propane backbone instead of propanone.
Bis(methylthio)methane: Contains two methylthio groups attached to a methane backbone.
meso-4,6-Dimethyl-1,3-dithiane: A dithiane derivative with similar sulfur functionalities.
Uniqueness
2-Propanone, 1,3-bis(methylthio)- is unique due to its propanone backbone, which imparts distinct chemical properties compared to its analogs
Properties
IUPAC Name |
1,3-bis(methylsulfanyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS2/c1-7-3-5(6)4-8-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFDUVLNSLEDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192440 |
Source
|
Record name | 2-Propanone, 1,3-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39199-23-0 |
Source
|
Record name | 2-Propanone, 1,3-bis(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039199230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanone, 1,3-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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